

An In-depth Technical Guide to the Spectroscopic Data of Acetylvirolin

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Compound of Interest

Compound Name: *Acetylvirolin*

Cat. No.: *B15592107*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Acetylvirolin**, a derivative of the naturally occurring lignan, Virolin. Due to the limited availability of direct experimental data for **Acetylvirolin**, this document presents a detailed theoretical analysis based on the known spectroscopic properties of Virolin and related lignans. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for the isolation and characterization of similar compounds from their natural sources, and a discussion of the potential biological significance of **Acetylvirolin** through the visualization of relevant signaling pathways. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. The *Virola* genus of flowering plants is a rich source of various lignans, which have been investigated for their anti-inflammatory, antimicrobial, and cytotoxic properties. Virolin is a lignan that has been isolated from *Virola surinamensis*[1]. **Acetylvirolin**, as its acetylated derivative, is of significant interest for its potential altered pharmacokinetic properties and biological efficacy. This guide serves as a resource for researchers by providing a theoretical framework for the spectroscopic identification and characterization of **Acetylvirolin**.

Chemical Structure and Properties

Acetylvirolin is the acetylated form of Virolin. The acetylation is presumed to occur at the hydroxyl group of Virolin. The chemical structures are presented below.

Table 1: Chemical Properties of Virolin and Predicted Properties of **Acetylvirolin**

Property	Virolin	Acetylvirolin (Predicted)
Molecular Formula	C21H26O5[2]	C23H28O6
Molecular Weight	358.43 g/mol [2]	400.46 g/mol
CAS Number	68143-83-9[2]	916264-22-7
IUPAC Name	(1S,2S)-1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-((E)-prop-1-en-1-yl)phenoxy)propan-1-ol[2]	(1S,2S)-1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-((E)-prop-1-en-1-yl)phenoxy)propyl acetate

Predicted Spectroscopic Data

The following sections detail the predicted NMR and MS data for **Acetylvirolin**. These predictions are based on the known data for Virolin and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acetylation of the hydroxyl group in Virolin to form **Acetylvirolin** would result in predictable changes in the ¹H and ¹³C NMR spectra. The proton attached to the carbon bearing the hydroxyl group would experience a downfield shift, and a new singlet corresponding to the acetyl methyl protons would appear around 2.0-2.2 ppm. In the ¹³C NMR spectrum, the carbon bearing the acetyl group would shift downfield, and a new carbonyl carbon signal would appear around 170 ppm, with the acetyl methyl carbon appearing around 21 ppm.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Acetylvirolin** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.00 - 6.80	m	6H	Aromatic protons
~6.10	d	1H	Vinylic proton
~5.90	dq	1H	Vinylic proton
~5.10	d	1H	H-7
~4.60	m	1H	H-8
~3.90	s	6H	2 x OCH ₃
~3.85	s	3H	OCH ₃
~2.10	s	3H	O-Acetyl CH ₃
~1.85	d	3H	CH ₃ -9'
~1.20	d	3H	CH ₃ -9

Table 3: Predicted ¹³C NMR Spectroscopic Data for **Acetylvirolin** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~170.0	C=O (Acetyl)
~149.0 - 145.0	Aromatic C-O
~135.0 - 110.0	Aromatic and Vinylic C-H
~85.0	C-7
~80.0	C-8
~56.0	OCH ₃
~21.0	O-Acetyl CH ₃
~18.0	CH ₃ -9'
~15.0	CH ₃ -9

Mass Spectrometry (MS)

The mass spectrum of **Acetylvirolin** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the lignan backbone.

Table 4: Predicted Mass Spectrometry Data for **Acetylvirolin**

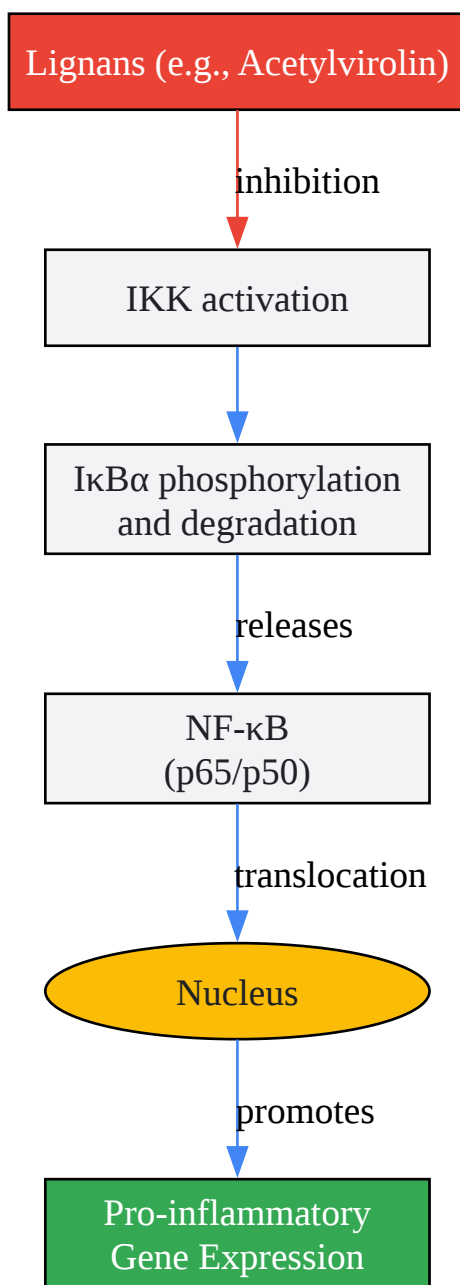
m/z	Interpretation
400.46	[M] ⁺ (Molecular Ion)
341.1	[M - COCH ₃] ⁺
311.1	[M - OCOCH ₃ - H] ⁺
Further fragments	Resulting from cleavage of the propanoid side chains and aromatic rings.

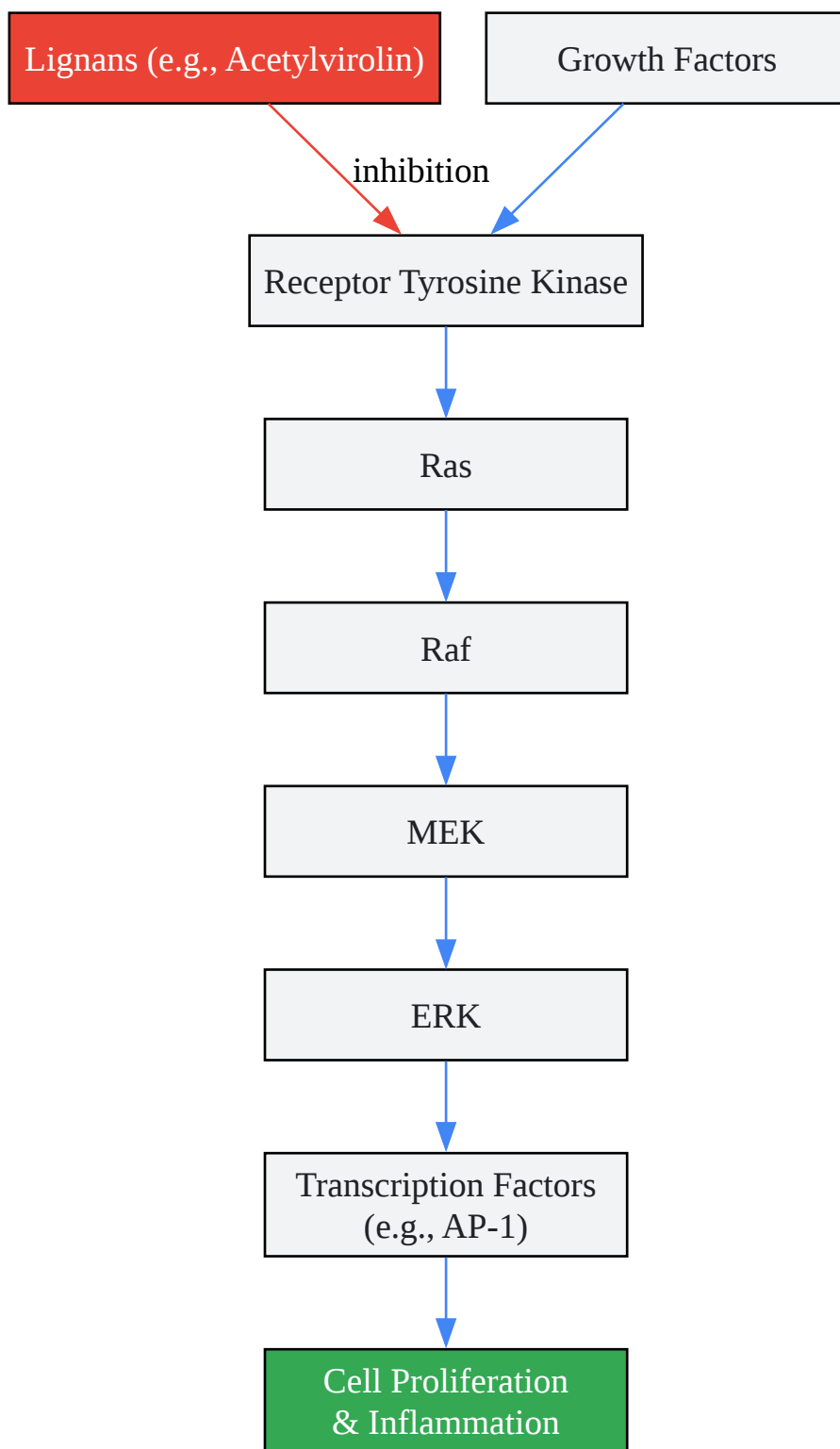
Experimental Protocols

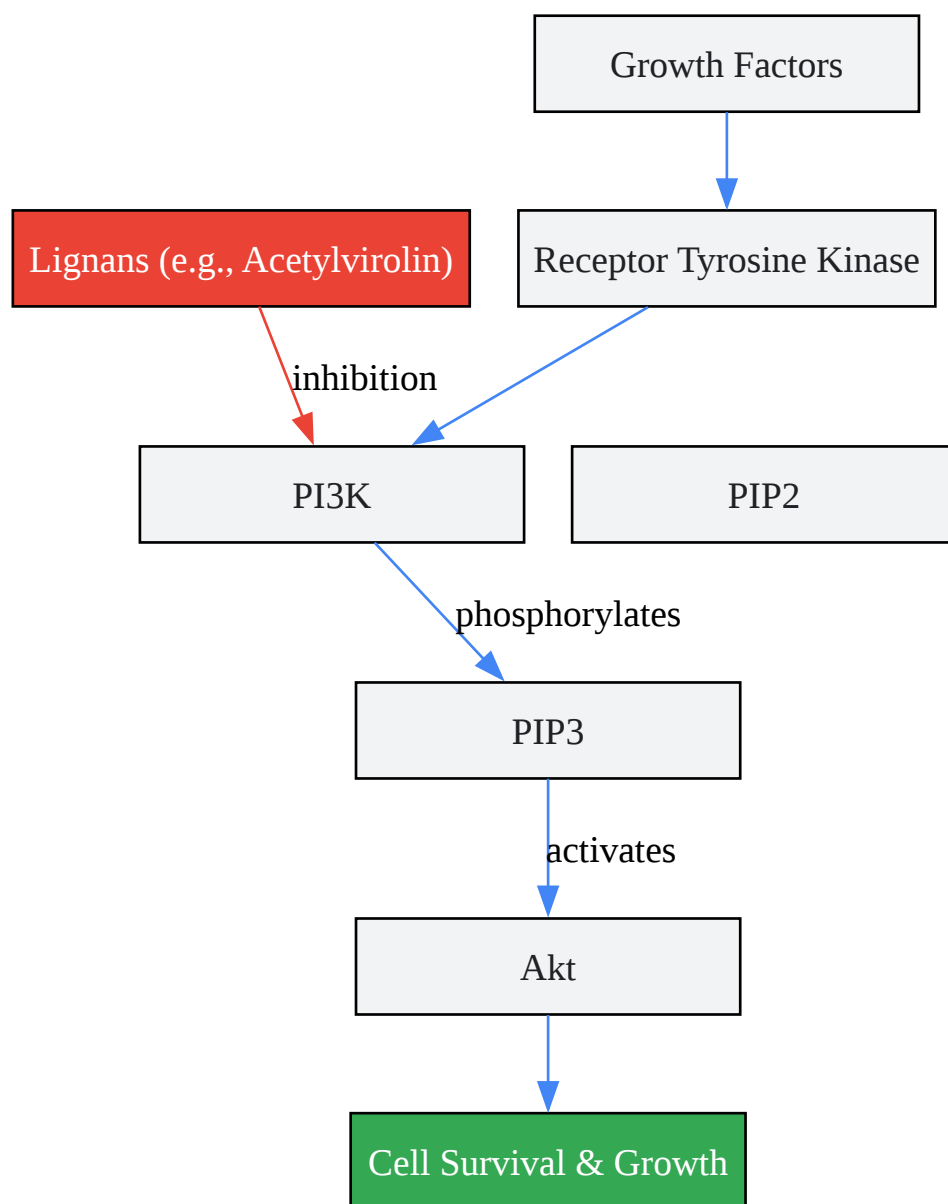
The following are generalized protocols for the isolation and spectroscopic analysis of lignans from *Virola* species, which can be adapted for **Acetylvirolin**.

Isolation of Lignans from *Virola surinamensis*

This protocol is based on methods described for the isolation of lignans from *Virola surinamensis*[\[3\]](#)[\[4\]](#).







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